

INCB-039110 Adipate (Itacitinib): A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Itacitinib adipate	
Cat. No.:	B3181814	Get Quote

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Executive Summary

INCB-039110, also known as Itacitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1). Developed by Incyte Corporation, this small molecule has been the subject of extensive preclinical and clinical investigation for its therapeutic potential in treating a range of inflammatory and immune-mediated diseases, most notably graft-versus-host disease (GVHD) and cytokine release syndrome (CRS). This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of INCB-039110 adipate, along with detailed experimental protocols and key quantitative data to support further research and development efforts in the field of JAK inhibition.

Discovery and Rationale: Targeting the JAK/STAT Pathway

The discovery of Itacitinib stems from the growing understanding of the central role of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway in mediating the signaling of numerous cytokines and growth factors. This pathway is integral to cellular proliferation, differentiation, and immune responses.[1] Dysregulation of the JAK/STAT pathway is implicated in the pathophysiology of various inflammatory and autoimmune disorders, making it a prime target for therapeutic intervention.



Itacitinib was identified through a focused drug discovery program aimed at developing a selective inhibitor of JAK1. The rationale for targeting JAK1 specifically is to modulate the signaling of key pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are heavily dependent on JAK1, while minimizing the off-target effects associated with broader JAK inhibition, such as the hematological effects linked to JAK2 inhibition.[2]

Mechanism of Action: Selective JAK1 Inhibition

Itacitinib is an orally bioavailable small molecule that exerts its therapeutic effects by selectively binding to and inhibiting the activity of JAK1.[3][4] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which in turn blocks their translocation to the nucleus and the transcription of target genes involved in inflammatory and immune responses. [5]

The selectivity of Itacitinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature of its pharmacological profile. This selectivity is expected to provide a more targeted therapeutic effect with an improved safety profile compared to less selective JAK inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK/STAT signaling pathway and a general workflow for evaluating JAK inhibitors.



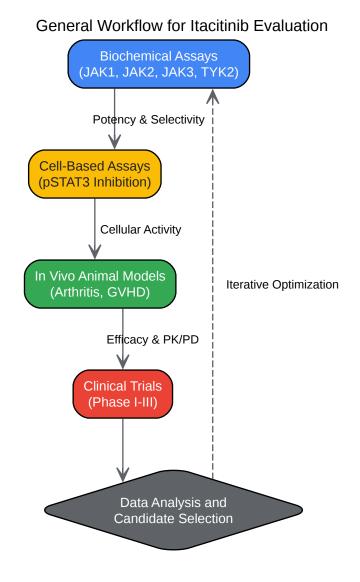
Cytokine 1. Binding Cell Membrane Itacitinib (INCB-039110) Cytokine Receptor Inhibition 2. Receptor Activation **¢**ytoplasm 3. Phosphorylation STAT 4. Dimerization pSTAT (Dimer) 5. Nuclear Translocation Nucleus Gene Expression (Inflammation, Proliferation)

JAK/STAT Signaling Pathway and Itacitinib Inhibition

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Caption: Itacitinib inhibits JAK1, blocking cytokine signaling.





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Caption: Workflow for evaluating Itacitinib's efficacy.

Synthesis of INCB-039110 Adipate

The synthesis of Itacitinib (INCB-039110) is detailed in patent WO2011112662, where it is designated as Example 294.[6] The adipate salt form is commonly used in clinical formulations. The synthesis is a multi-step process involving the construction of the pyrazolo[1,5-a]pyrrolo[2,3-d]pyrimidine core, followed by coupling with the substituted piperidine moiety.

A detailed, step-by-step synthesis protocol based on the principles outlined in the patent is beyond the scope of this guide. Researchers are directed to the aforementioned patent for the



complete and official procedure.

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of Itacitinib

Kinase	IC50 (nM)	Selectivity vs. JAK1
JAK1	2	-
JAK2	63	>20-fold
JAK3	>2000	>1000-fold
TYK2	795	>397-fold

Data sourced from Selleck Chemicals product information and supported by preclinical publications.[4]

Table 2: Preclinical Pharmacokinetic Parameters of Itacitinib in Rodents

Species	Dose (mg/kg, oral)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Mouse	10	1230	0.5	2450
Rat	10	850	1.0	3100

Representative data compiled from preclinical studies. Actual values may vary based on experimental conditions.

Table 3: Key Efficacy Results from the Phase 3 GRAVITAS-301 Study in Acute GVHD



Endpoint	Itacitinib + Corticosteroids (n=219)	Placebo + Corticosteroids (n=220)	p-value
Overall Response Rate (ORR) at Day 28	74.0%	66.4%	0.08
- Complete Response (CR)	53%	40%	
Non-Relapse Mortality (NRM) at Month 6	No significant difference observed		_

Data from the GRAVITAS-301 clinical trial (NCT03139604). The study did not meet its primary endpoint of a statistically significant improvement in ORR at Day 28.

Experimental Protocols JAK1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of Itacitinib against JAK family kinases.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site) are used.[7]
- Compound Dilution: Itacitinib is serially diluted in DMSO to generate a concentrationresponse curve.
- Reaction Mixture: The reaction is initiated by adding ATP to a mixture containing the kinase, peptide substrate, and Itacitinib (or DMSO control) in an appropriate assay buffer.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]
- Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an



ADP-Glo™ kinase assay.

 Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Phosphorylated STAT3 (pSTAT3) Whole Blood Assay

Objective: To assess the cellular potency of Itacitinib in inhibiting cytokine-induced JAK1 signaling in a physiologically relevant matrix.

Methodology:

- Blood Collection: Fresh human whole blood is collected in heparinized tubes.
- Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations
 of Itacitinib or vehicle control (DMSO) at 37°C.[9]
- Cytokine Stimulation: The blood is then stimulated with a JAK1-dependent cytokine, such as IL-6, for a short period (e.g., 15 minutes) at 37°C to induce STAT3 phosphorylation.[9][10]
- Cell Lysis and Fixation: Red blood cells are lysed, and leukocytes are simultaneously fixed and permeabilized using a commercially available buffer system.[10]
- Intracellular Staining: The cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD8) and intracellular pSTAT3.
- Flow Cytometry Analysis: The level of pSTAT3 in specific leukocyte populations is quantified by flow cytometry.
- Data Analysis: The IC50 value is determined by measuring the concentration of Itacitinib required to inhibit 50% of the IL-6-induced pSTAT3 signal.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the in vivo efficacy of Itacitinib in a preclinical model of inflammatory arthritis.

Methodology:



- Disease Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad or base of the tail.[11][12]
- Treatment Administration: Itacitinib is administered orally, typically once or twice daily, starting at the time of disease induction (prophylactic) or after the onset of clinical signs (therapeutic).
- Clinical Assessment: Disease severity is monitored regularly by measuring paw swelling (using calipers) and assigning a clinical score based on erythema and swelling of the joints.
- Histopathological Analysis: At the end of the study, joints are collected for histopathological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.
 [13]
- Biomarker Analysis: Blood samples can be collected to measure systemic inflammatory markers.

Xenogeneic Graft-versus-Host Disease (GVHD) Mouse Model

Objective: To assess the in vivo efficacy of Itacitinib in preventing or treating GVHD.

Methodology:

- Model Induction: Immunodeficient mice (e.g., NSG mice) are irradiated and then intravenously injected with human peripheral blood mononuclear cells (hPBMCs).[3][14]
- Treatment: Itacitinib is administered orally, typically starting a few days after hPBMC injection.[3][14]
- Monitoring: Mice are monitored daily for signs of GVHD, including weight loss, hunched
 posture, ruffled fur, and reduced activity, and assigned a clinical GVHD score. Survival is
 also a key endpoint.[3][14]
- Immunophenotyping: Blood and tissues (e.g., spleen, liver, lungs) are collected to analyze the engraftment and activation of human T cells by flow cytometry.[14]



Histopathology: Target organs are examined for histopathological evidence of GVHD.

Conclusion

INCB-039110 (Itacitinib) is a selective JAK1 inhibitor with a well-defined mechanism of action and demonstrated activity in preclinical models of inflammation and immune-mediated diseases. While the Phase 3 GRAVITAS-301 study in acute GVHD did not meet its primary endpoint, the compound continues to be investigated for other indications. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of Itacitinib, offering a valuable resource for researchers in the field of JAK inhibition and drug development. The detailed experimental protocols and compiled quantitative data serve as a foundation for further investigation into the therapeutic potential of this and other selective JAK inhibitors.

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